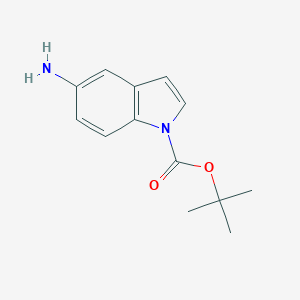

1-Boc-5-Aminoindole

Vue d'ensemble

Description

L’Apogossypol est un dérivé du gossypol, un composé polyphénolique isolé des graines de coton. Le gossypol a fait l’objet de nombreuses études pour ses activités biologiques, notamment son potentiel en tant qu’agent anticancéreux. L’Apogossypol a été développé pour réduire la toxicité associée au gossypol tout en conservant ses propriétés thérapeutiques. Il s’est montré prometteur dans des études précliniques en tant qu’inhibiteur des protéines anti-apoptotiques, ce qui en fait un candidat potentiel pour la thérapie contre le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’apogossypol implique généralement la modification du gossypol. Une méthode courante consiste en la désacétylation régiosélective de l’hexaacétyl apogossypol, suivie de l’élimination réductrice des groupes hydroxyles. Ce processus implique plusieurs étapes, y compris des stratégies de protection et de déprotection pour obtenir le composé souhaité .

Méthodes de production industrielle

La production industrielle de l’apogossypol n’est pas bien documentée, mais elle suit probablement des voies de synthèse similaires à celles de la synthèse à l’échelle du laboratoire. L’extensibilité du processus nécessiterait l’optimisation des conditions de réaction pour garantir des rendements élevés et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’Apogossypol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité biologique et de réduire sa toxicité .

Réactifs et conditions courantes

Les réactifs couramment utilisés dans la synthèse et la modification de l’apogossypol comprennent des agents réducteurs pour l’élimination des groupes hydroxyles et des groupes protecteurs pour la désacétylation sélective. Les conditions de réaction impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant l’apogossypol comprennent divers dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont conçus pour améliorer les propriétés thérapeutiques du composé et réduire sa toxicité .

Applications de la recherche scientifique

Applications De Recherche Scientifique

Pharmaceutical Development

1-Boc-5-aminoindole is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drug candidates targeting neurological disorders and other therapeutic areas. Its stability and reactivity make it suitable for constructing complex molecular architectures necessary for novel drug formulations.

Case Study: Neurological Disorders

Research has highlighted the compound's utility in synthesizing analogs that exhibit potential therapeutic effects against conditions such as Alzheimer's disease. For instance, derivatives of this compound have been investigated for their ability to inhibit specific pathways associated with neurodegeneration.

Organic Synthesis

In organic chemistry, this compound serves as a building block for constructing intricate molecules. Its functional groups allow chemists to explore new chemical reactions and pathways, facilitating the discovery of novel compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Curtius Rearrangement | Conversion of carboxylic acids | |

| Amide Formation | Formation of amides from amines | |

| Coupling Reactions | Used in peptide synthesis |

Bioconjugation

The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted therapies and diagnostics.

Application Example: Targeted Drug Delivery

this compound can be conjugated with antibodies or peptides to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Material Science

In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, making it valuable in various industrial applications.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, leading to better performance in applications like coatings and adhesives.

Research in Cancer Therapeutics

The compound has garnered attention for its potential role in cancer treatment. Studies are underway to evaluate its efficacy against various cancer cell lines, exploring its mechanisms of action and therapeutic potential.

Table 2: Efficacy of this compound Derivatives Against Cancer Cell Lines

Mécanisme D'action

L’Apogossypol exerce ses effets en inhibant la famille Bcl-2 des protéines anti-apoptotiques. Ces protéines jouent un rôle crucial dans la régulation de l’apoptose, et leur inhibition conduit à l’induction de la mort cellulaire programmée dans les cellules cancéreuses. L’Apogossypol se lie à ces protéines, les empêchant d’interagir avec les protéines pro-apoptotiques, favorisant ainsi l’apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Gossypolone : Un autre dérivé du gossypol avec des applications thérapeutiques potentielles.

Bases de Schiff du gossypol : Des composés de gossypol modifiés conçus pour améliorer les propriétés thérapeutiques.

Unicité de l’apogossypol

L’Apogossypol est unique en raison de sa toxicité réduite par rapport au gossypol tout en conservant sa capacité à inhiber les protéines anti-apoptotiques. Cela en fait un candidat prometteur pour un développement plus poussé en tant qu’agent anticancéreux .

Activité Biologique

1-Boc-5-Aminoindole is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the amino group, which aids in its stability and reactivity in various chemical reactions. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group in 5-aminoindole using Boc anhydride. This reaction is crucial as it enhances the compound's solubility and stability, making it more suitable for biological assays. The general synthetic route can be summarized as follows:

- Starting Material : 5-aminoindole.

- Reagent : Boc anhydride.

- Solvent : Typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF).

- Reaction Conditions : The reaction is usually performed at room temperature or slightly elevated temperatures for several hours.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound, against various cancer cell lines. For instance, a compound structurally similar to this compound was evaluated for its ability to inhibit cell growth in A549 (lung cancer) and K562 (chronic myeloid leukemia) cells. The results indicated that the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent .

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Cell Cycle Arrest : Studies have shown that treatment with indole derivatives can lead to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation .

- Induction of Apoptosis : Flow cytometric analysis demonstrated that these compounds could induce apoptosis in cancer cells, evidenced by increased sub-G1 populations and morphological changes consistent with apoptotic cell death .

- Inhibition of Key Signaling Pathways : Indole derivatives have been reported to suppress the expression of proteins involved in key signaling pathways such as EGFR and AKT, which are crucial for cell survival and proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of indole derivatives on A549 and K562 cell lines. Among these derivatives, one closely related to this compound showed:

- IC50 Values : 120 nM against A549 and 10 nM against K562 cells.

- Mechanistic Insights : The compound was found to significantly increase apoptosis markers and alter cell cycle distribution favorably towards G2/M arrest .

Case Study 2: Inhibition of Enzymatic Activity

Another research focused on the dual inhibition of soluble epoxide hydrolase (sEH) and lipoxygenase (5-LOX) by indoline-based compounds. The findings indicated that modifications at specific positions on the indoline scaffold could enhance selectivity and potency against these enzymes, with several compounds exhibiting IC50 values below 100 nM .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A549 | ~120 | Cell cycle arrest, apoptosis |

| Similar Indole Derivative | K562 | ~10 | Cell cycle arrest, apoptosis |

| Indoline-based Compound | sEH | <8 | Enzymatic inhibition |

Propriétés

IUPAC Name |

tert-butyl 5-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCVRKPFNLCHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469138 | |

| Record name | 1-Boc-5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166104-20-7 | |

| Record name | 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166104-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoindole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.